molecular formula C13H12ClNO2 B581356 2'-Aminobiphenyl-3-carboxylic acid, HCl CAS No. 1172351-47-1

2'-Aminobiphenyl-3-carboxylic acid, HCl

Cat. No.: B581356
CAS No.: 1172351-47-1
M. Wt: 249.694
InChI Key: KHSZHOAALBWIQG-UHFFFAOYSA-N
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Description

2’-Aminobiphenyl-3-carboxylic acid, HCl is a chemical compound with the molecular formula C13H12ClNO2. It is a derivative of biphenyl, featuring an amino group at the 2’ position and a carboxylic acid group at the 3 position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Aminobiphenyl-3-carboxylic acid, HCl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of 2’-Aminobiphenyl-3-carboxylic acid, HCl may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2’-Aminobiphenyl-3-carboxylic acid, HCl undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides and sulfonyl chlorides.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted biphenyl compounds.

Scientific Research Applications

2’-Aminobiphenyl-3-carboxylic acid, HCl is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Aminobiphenyl-3-carboxylic acid, HCl involves its interaction with various molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The carboxylic acid group can participate in ionic interactions, influencing the compound’s solubility and reactivity. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Aminobiphenyl-4-carboxylic acid
  • 3’-Aminobiphenyl-2-carboxylic acid
  • 4’-Aminobiphenyl-3-carboxylic acid

Uniqueness

2’-Aminobiphenyl-3-carboxylic acid, HCl is unique due to the specific positioning of the amino and carboxylic acid groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-(2-aminophenyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2.ClH/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16;/h1-8H,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSZHOAALBWIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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